4-Methyl-5-imidazolemethanol hydrochloride

Cimetidine Synthesis Pharmaceutical Intermediate Synthetic Efficiency

Substituting the free base (CAS 29636-87-1) or non-methylated analog (CAS 32673-41-9) in cimetidine synthesis introduces unacceptable variability in reaction kinetics, solubility, and impurity profiles. This hydrochloride salt (≥98% purity, HPLC-verified) provides enhanced aqueous solubility and eliminates an additional salt-formation step, streamlining multi-step API manufacturing. • Validated Na/NH₃ reduction route achieves 94% yield, directly optimizing process economics. • Serves as Cimetidine EP Impurity I certified reference standard with full NMR and HPLC documentation for pharmaceutical QC. • Hygroscopic; store under inert gas at room temperature.

Molecular Formula C5H9ClN2O
Molecular Weight 148.59 g/mol
CAS No. 38585-62-5
Cat. No. B147302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-imidazolemethanol hydrochloride
CAS38585-62-5
Molecular FormulaC5H9ClN2O
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CO.Cl
InChIInChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H
InChIKeyUBHDUFNPQJWPRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-imidazolemethanol hydrochloride – Structural and Procurement Profile


4-Methyl-5-imidazolemethanol hydrochloride (CAS 38585-62-5) is a 4,5-disubstituted imidazole derivative supplied as a hydrochloride salt with a molecular weight of 148.59 g/mol and formula C₅H₉ClN₂O . The compound is characterized as a white to almost white crystalline powder with a melting point of 233 °C (dec.) . It is hygroscopic and recommended for storage under inert gas at room temperature [1]. In procurement, the compound is routinely available at ≥98.0% purity as determined by HPLC and total nitrogen analysis [1].

4-Methyl-5-imidazolemethanol hydrochloride – Substitution Failure with Analogs


Substituting 4-methyl-5-imidazolemethanol hydrochloride (CAS 38585-62-5) with its free base (CAS 29636-87-1) or the non-methylated 4-imidazolemethanol hydrochloride (CAS 32673-41-9) introduces unacceptable variability in reaction kinetics, solubility, and impurity profiles [1]. The hydrochloride salt form provides enhanced aqueous solubility and stability compared to the free base, directly impacting reaction homogeneity and workup efficiency . In cimetidine synthesis, the 4-methyl substitution is essential for the biological activity of the final drug product; use of the non-methylated analog would yield a structurally distinct and pharmacologically irrelevant compound [2]. Furthermore, procurement of the free base typically requires an additional salt-formation step, introducing an uncontrolled variable in multi-step syntheses .

4-Methyl-5-imidazolemethanol hydrochloride – Comparative Evidence for Selection


Synthesis Yield: Cimetidine Intermediate Route Comparison

A direct comparison of synthetic routes for cimetidine intermediates demonstrates that the sodium/ammonia reduction of 5-ethoxycarbonyl-4-methylimidazole to yield 4-methyl-5-imidazolemethanol hydrochloride (CAS 38585-62-5) proceeds with a high yield of 94% [1]. In contrast, an alternative bench-scale route using 4-hydroxymethyl-5-methylimidazole hydrochloride and cysteamine in acetic acid under reflux (10 hours) produces only a 30% yield of material with a purity of 65% . This yield disparity directly translates to significant differences in process economics and waste generation.

Cimetidine Synthesis Pharmaceutical Intermediate Synthetic Efficiency

Purity Specification vs. Non-Methylated Analog

Commercial purity specifications for 4-methyl-5-imidazolemethanol hydrochloride (CAS 38585-62-5) are consistently ≥98.0% by HPLC and total nitrogen analysis across multiple authoritative vendors [1]. In contrast, the non-methylated analog, 4-imidazolemethanol hydrochloride (CAS 32673-41-9), is reported with a synthesized purity of 98.2% and a yield of 87.5% under a specific patented method [2]. While the purity values are comparable, the 4-methyl analog benefits from established commercial supply chains with routine ≥98% purity guarantees, reducing the analytical burden for procurement and qualification.

Analytical Chemistry Pharmaceutical Intermediates Quality Control

Application Specificity: Cimetidine vs. Peptidomimetics

4-Methyl-5-imidazolemethanol hydrochloride (CAS 38585-62-5) is a documented key intermediate in the synthesis of the H2-receptor antagonist cimetidine . The 4-methyl group is a structural requirement for the pharmacological activity of cimetidine. In contrast, the non-methylated analog, 4-imidazolemethanol hydrochloride (CAS 32673-41-9), is employed as a building block for imidazole-containing peptidomimetic inhibitors [1]. Substitution of the 4-methyl compound with the non-methylated analog in cimetidine synthesis would produce a different imidazole derivative, failing to meet the structural specifications for the drug substance.

Drug Synthesis Cimetidine Peptidomimetics

4-Methyl-5-imidazolemethanol hydrochloride – Key Application Scenarios


Cimetidine and Related H2-Antagonist Synthesis

This compound is the optimal choice for cimetidine API synthesis due to its established role as a key intermediate. The sodium/ammonia reduction route offers a validated 94% yield, directly impacting process economics [1]. Procurement of the hydrochloride salt (≥98% purity) eliminates an additional salt-formation step, streamlining the manufacturing workflow .

Tridentate Ligand Preparation for Coordination Chemistry

4-Methyl-5-imidazolemethanol hydrochloride is specifically utilized in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, a tridentate ligand for metal coordination studies . The methyl group on the imidazole ring provides steric and electronic tuning essential for metal binding selectivity.

Cimetidine Impurity Reference Standard

As the hydrochloride salt of Cimetidine EP Impurity I, this compound serves as a certified reference standard for impurity monitoring in pharmaceutical quality control . Its commercial availability at ≥98% purity with full analytical documentation (NMR, HPLC) supports regulatory compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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